5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride
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Overview
Description
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride typically involves the acylation of 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The reaction is carried out using acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Acylation Reactions: The carbonyl chloride group can react with amines to form amides.
Reduction Reactions: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Acylation Reactions: Reagents include primary or secondary amines, often in the presence of a base like triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Acylation Reactions: Products include amides.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but typically include interactions with proteins or enzymes that are crucial for biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Acetyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonyl chloride
- 5-Acetyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonyl chloride
Uniqueness
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride is unique due to the presence of the 4-chlorophenyl group, which can impart specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
786727-30-8 |
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Molecular Formula |
C12H8Cl2N2O2 |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
5-acetyl-1-(4-chlorophenyl)pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7(17)11-10(12(14)18)6-15-16(11)9-4-2-8(13)3-5-9/h2-6H,1H3 |
InChI Key |
NQIMUUFTXZSMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
Origin of Product |
United States |
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